molecular formula C19H22N6O2 B15006081 8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-

8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-

Cat. No.: B15006081
M. Wt: 366.4 g/mol
InChI Key: DAFARFASMXFSNA-UHFFFAOYSA-N
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Description

1,4-DIETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique triazino-purine structure, which is known for its potential biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE typically involves multi-step organic reactions. One common method includes the reaction of benzylimidazole with appropriate methylating agents such as iodomethane . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-DIETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, often using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-DIETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-DIETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to changes in cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE stands out due to its unique triazino-purine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1,4-diethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H22N6O2/c1-5-13-14(12-10-8-7-9-11-12)21-24(6-2)18-20-16-15(25(13)18)17(26)23(4)19(27)22(16)3/h7-11,13H,5-6H2,1-4H3

InChI Key

DAFARFASMXFSNA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC)C4=CC=CC=C4

Origin of Product

United States

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